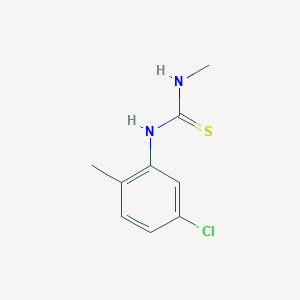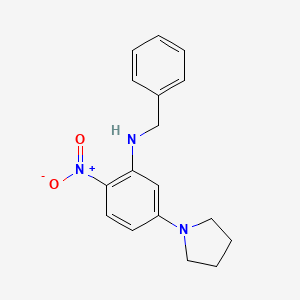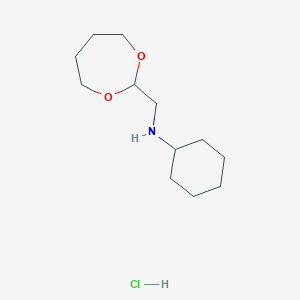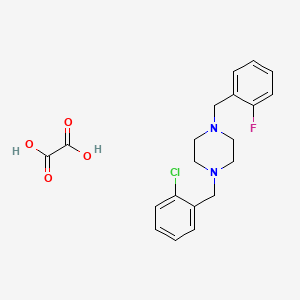
N-(5-chloro-2-methylphenyl)-N'-methylthiourea
描述
N-(5-chloro-2-methylphenyl)-N'-methylthiourea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CMU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in a variety of fields.
作用机制
N-(5-chloro-2-methylphenyl)-N'-methylthiourea acts as an inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine in the brain. By inhibiting dopamine transporters, N-(5-chloro-2-methylphenyl)-N'-methylthiourea increases the levels of dopamine in the brain, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, decreased food intake, and decreased body weight. N-(5-chloro-2-methylphenyl)-N'-methylthiourea has also been shown to have analgesic properties and can reduce pain in animal models.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2-methylphenyl)-N'-methylthiourea in lab experiments is its well-established mechanism of action, which makes it a reliable tool for studying the effects of dopamine on the brain. However, one limitation of using N-(5-chloro-2-methylphenyl)-N'-methylthiourea is its potential for toxicity, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-(5-chloro-2-methylphenyl)-N'-methylthiourea, including further studies on its potential use as a treatment for drug addiction and its analgesic properties. Additionally, future research could focus on developing derivatives of N-(5-chloro-2-methylphenyl)-N'-methylthiourea with improved efficacy and reduced toxicity. Overall, N-(5-chloro-2-methylphenyl)-N'-methylthiourea is a promising compound with many potential applications in scientific research.
科学研究应用
N-(5-chloro-2-methylphenyl)-N'-methylthiourea has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of dopamine transporters and as a potential treatment for drug addiction. N-(5-chloro-2-methylphenyl)-N'-methylthiourea has also been shown to have analgesic properties and has been studied for its potential use as a pain reliever.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-6-3-4-7(10)5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUWJADQSSQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-methylthiourea | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4887257.png)


![N-(4-methylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4887278.png)

![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4887306.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)


![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)